
4-(5-methylfuran-2-yl)butan-2-one
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Overview
Description
4-(5-methylfuran-2-yl)butan-2-one is an organic compound that belongs to the class of furan derivatives It is characterized by a furan ring substituted with a methyl group at the 5-position and a butanone group at the 2-position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-methylfuran-2-yl)butan-2-one can be achieved through several methods. One common approach involves the reaction of 2-methylfuran with butanone in the presence of an acid catalyst. The reaction typically proceeds under mild conditions, with the acid catalyst facilitating the formation of the desired product .
Another method involves the use of a Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired furan derivative.
Industrial Production Methods
Industrial production of this compound often involves the use of continuous flow reactors, which allow for precise control of reaction conditions and high yields of the desired product. The use of environmentally friendly catalysts and solvents is also a key consideration in industrial processes to minimize environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-(5-methylfuran-2-yl)butan-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Substitution reactions often require the use of strong acids or bases as catalysts.
Major Products Formed
Oxidation: Carboxylic acids and other oxidized derivatives.
Reduction: 4-(5-Methyl-2-furyl)-2-butanol.
Substitution: Various substituted furan derivatives.
Scientific Research Applications
4-(5-methylfuran-2-yl)butan-2-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 4-(5-methylfuran-2-yl)butan-2-one involves its interaction with specific molecular targets and pathways. For example, its antithrombotic activity is attributed to its ability to inhibit thromboxane synthase and antagonize thromboxane receptors, leading to reduced platelet aggregation and prolonged clotting time . Additionally, its antibacterial activity is believed to result from the disruption of bacterial cell membranes.
Comparison with Similar Compounds
Similar Compounds
2-Acetyl-5-methylfuran: Similar structure but with an acetyl group instead of a butanone group.
5-Methyl-2-furylglyoxal: Contains a glyoxal group instead of a butanone group.
5-Methyl-4-nitro-2-furylglyoxal: Contains a nitro group and a glyoxal group.
Uniqueness
4-(5-methylfuran-2-yl)butan-2-one is unique due to its specific substitution pattern, which imparts distinct chemical properties and reactivity. Its combination of a furan ring with a butanone group makes it a versatile compound for various applications in research and industry.
Properties
CAS No. |
13679-56-6 |
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Molecular Formula |
C9H12O2 |
Molecular Weight |
152.19 g/mol |
IUPAC Name |
4-(5-methylfuran-2-yl)butan-2-one |
InChI |
InChI=1S/C9H12O2/c1-7(10)3-5-9-6-4-8(2)11-9/h4,6H,3,5H2,1-2H3 |
InChI Key |
CWKYCXPGVIFXOH-UHFFFAOYSA-N |
SMILES |
CC1=CC=C(O1)CCC(=O)C |
Canonical SMILES |
CC1=CC=C(O1)CCC(=O)C |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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